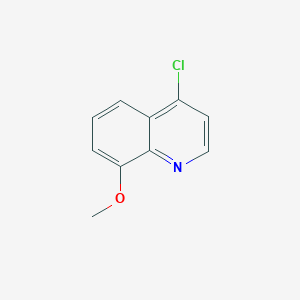

4-Chloro-8-methoxyquinoline

Übersicht

Beschreibung

AS605240 ist ein spezifischer und oral aktiver Inhibitor der Phosphoinositid-3-Kinase Gamma (PI3Kγ). Er hat einen IC50-Wert von 8 nM und einen Ki-Wert von 7,8 nM . Diese Verbindung ist bekannt für ihre hohe Selektivität gegenüber PI3Kγ gegenüber anderen Isoformen wie PI3Kα, PI3Kβ und PI3Kδ . AS605240 wurde aufgrund seiner potenziellen therapeutischen Anwendungen bei verschiedenen Krankheiten, darunter entzündliche Erkrankungen und neurodegenerative Erkrankungen, in der wissenschaftlichen Forschung weit verbreitet eingesetzt .

Vorbereitungsmethoden

Die Synthese von AS605240 umfasst mehrere Schritte, beginnend mit der Herstellung der Kernstruktur, 5-(6-Chinoxalinylmethylen)-2,4-thiazolidindion . Der Syntheseweg umfasst typischerweise die folgenden Schritte:

Bildung des Thiazolidindion-Rings: Dies wird erreicht, indem ein geeignetes Thioamid mit einem halogenierten Keton unter basischen Bedingungen umgesetzt wird.

Einführung der Chinoxalin-Einheit: Dies beinhaltet die Kondensation des Thiazolidindion-Zwischenprodukts mit einem Chinoxalinderivat in Gegenwart eines geeigneten Katalysators.

Reinigung und Charakterisierung: Das Endprodukt wird mit Techniken wie Umkristallisation oder Chromatographie gereinigt und mit spektroskopischen Methoden wie NMR und Massenspektrometrie charakterisiert.

Analyse Chemischer Reaktionen

AS605240 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: AS605240 kann unter bestimmten Bedingungen oxidiert werden, um entsprechende Sulfoxide oder Sulfone zu bilden.

Reduktion: Die Verbindung kann reduziert werden, um Thiazolidinderivate zu bilden.

Substitution: AS605240 kann nukleophile Substitutionsreaktionen eingehen, insbesondere an der Chinoxalin-Einheit.

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid für die Oxidation, Reduktionsmittel wie Natriumborhydrid für die Reduktion und Nucleophile wie Amine für Substitutionsreaktionen . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Building Block for Organic Synthesis

4-Chloro-8-methoxyquinoline serves as an important building block in the synthesis of more complex organic molecules. Its structure allows it to participate in various chemical reactions, including:

- Oxidation : This process can introduce additional functional groups, enhancing the compound's reactivity and utility in further synthetic pathways.

- Reduction : This reaction can lead to the formation of more saturated derivatives, which may exhibit different biological activities.

- Substitution Reactions : The chlorine and methoxy groups can be replaced with other functional groups, leading to a variety of derivatives with distinct properties.

These reactions facilitate the development of new compounds that can be tailored for specific applications in pharmaceuticals and materials science.

Biological Applications

Pharmacological Potential

Research indicates that this compound and its derivatives exhibit a range of biological activities. Notably, they have been investigated for their potential as:

- Anticancer Agents : Compounds with similar structures have shown promise in inhibiting cancer cell proliferation. For example, derivatives of 8-hydroxyquinoline are known to possess anticancer properties due to their ability to chelate metals essential for tumor growth .

- Antimicrobial Activity : Several studies have reported that quinoline derivatives demonstrate antibacterial effects against various pathogens. For instance, compounds derived from 8-hydroxyquinoline have been effective against antibiotic-resistant strains of bacteria .

- Neuroprotective Agents : Some studies suggest that quinoline derivatives may act as iron-chelators, offering neuroprotective effects which could be beneficial in conditions like Alzheimer's disease .

Case Studies and Research Findings

- Antibacterial Activity : A study highlighted the synthesis of novel quinoline derivatives that exhibited significant antibacterial activity against strains such as E. coli and S. aureus. The minimum inhibitory concentrations (MIC) were found to be lower than those of standard antibiotics, indicating their potential as new antimicrobial agents .

- Anticancer Research : Research has focused on the development of this compound derivatives as potential anticancer drugs. These compounds have been shown to inhibit specific enzymes involved in cancer progression, suggesting a mechanism through which they exert their effects .

- Neuroprotective Studies : Investigations into the neuroprotective properties of quinoline derivatives have demonstrated their ability to chelate iron ions, which are implicated in oxidative stress associated with neurodegenerative diseases .

Wirkmechanismus

AS605240 exerts its effects by inhibiting the activity of PI3Kγ, a key enzyme involved in the PI3K/AKT signaling pathway . By competing with adenosine triphosphate (ATP) for binding to the catalytic site of PI3Kγ, AS605240 effectively blocks the phosphorylation of downstream targets, such as protein kinase B (AKT) . This inhibition leads to the suppression of various cellular processes, including cell proliferation, survival, and migration .

Vergleich Mit ähnlichen Verbindungen

AS605240 ist einzigartig in seiner hohen Selektivität für PI3Kγ im Vergleich zu anderen Isoformen. Ähnliche Verbindungen umfassen:

Im Vergleich zu diesen Verbindungen zeichnet sich AS605240 durch seine hohe Selektivität und Potenz aus, was es zu einem wertvollen Werkzeug sowohl in der Grundlagenforschung als auch in der Medikamentenentwicklung macht .

Biologische Aktivität

4-Chloro-8-methoxyquinoline is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound possesses a quinoline ring system characterized by a chlorine atom at the 4-position and a methoxy group at the 8-position. Its molecular formula is C_10H_8ClN, with a molecular weight of approximately 218.64 g/mol. The unique substitution pattern contributes to its distinct biological properties.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been evaluated against various pathogens, showing effectiveness in inhibiting bacterial growth and potentially acting against protozoan infections such as Leishmania spp. .

Table 1: Antimicrobial Activity of this compound

| Pathogen | Activity Observed | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibition of growth | |

| Escherichia coli | Moderate antibacterial effect | |

| Leishmania spp. | Potential antiparasitic activity |

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies suggest that it may inhibit DNA gyrase and lanosterol-14α-demethylase enzymes, which are crucial for cancer cell proliferation. For instance, a study demonstrated that derivatives of quinoline compounds showed significant cytotoxic effects on various cancer cell lines, indicating that this compound could be a valuable lead compound in cancer therapy .

Table 2: Anticancer Activity Insights

| Cancer Cell Line | Observed Effect | Mechanism of Action | Reference |

|---|---|---|---|

| HCT116 | Cytotoxicity | Modulation of PI3K/AKT/mTOR pathway | |

| Caco-2 | Growth inhibition | Induction of apoptosis |

The mechanisms through which this compound exerts its biological effects are still under investigation. Preliminary studies suggest that it may interact with specific enzymes and receptors involved in disease pathways. Molecular docking studies indicate potential binding affinities to target proteins, which could elucidate its therapeutic potential .

Synthesis Methods

Various synthesis methods have been developed for producing this compound. These methods typically involve the chlorination of methoxyquinoline precursors and subsequent purification processes to yield the desired compound in high purity.

Case Studies and Research Findings

Several case studies have explored the biological activities of this compound:

- Antimicrobial Study : A study evaluated the compound's effectiveness against resistant strains of bacteria, showing promising results that warrant further exploration into its use as an antimicrobial agent.

- Anticancer Research : Another study focused on the cytotoxic effects on colorectal cancer cells, revealing that the compound could induce apoptosis through specific signaling pathways.

- Molecular Docking Analysis : Research utilizing molecular docking techniques has provided insights into the binding interactions between this compound and various biological targets, suggesting mechanisms behind its observed bioactivity.

Eigenschaften

IUPAC Name |

4-chloro-8-methoxyquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO/c1-13-9-4-2-3-7-8(11)5-6-12-10(7)9/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCYDNBWXXPOMQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C(C=CN=C21)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60491470 | |

| Record name | 4-Chloro-8-methoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60491470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16778-21-5 | |

| Record name | 4-Chloro-8-methoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60491470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-CHLORO-8-METHOXYQUINOLINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the synthesis process for 4-Chloro-8-methoxyquinoline?

A1: this compound can be synthesized from 2-anisidine and diethyl(ethoxymethylene) malonate. The synthesis involves a multi-step process including condensation, cyclization, hydrolysis, decarboxylation, and finally, chlorination. [, ] This synthetic route has been shown to achieve a yield of approximately 33.81%. []

Q2: How is this compound typically characterized?

A2: The synthesized this compound is commonly characterized using spectroscopic techniques. Researchers often utilize ¹H NMR (Nuclear Magnetic Resonance) spectroscopy and MS (Mass Spectrometry) to confirm the identity and purity of the compound. [] These techniques provide structural information and validate the successful synthesis of the target molecule.

Q3: What are the potential applications of this compound derivatives in coordination chemistry?

A3: this compound serves as a valuable precursor for synthesizing various substituted 8-hydroxyquinoline derivatives. For instance, it can be transformed into 4-(dimethylamino)-8-hydroxyquinoline. [] This particular derivative exhibits promising properties as a chelating ligand, capable of forming complexes with metal ions like nickel, copper, and cobalt. [] These complexes have been studied for their spectral properties and potential applications in areas like catalysis and materials science.

Q4: Have there been any studies on the biological activity of this compound derivatives?

A4: While this compound itself hasn't been extensively studied for biological activity, a derivative, 4-chloro-8-methoxyquinolin-2(1H)-one, has shown promising antimicrobial activity. [] Although detailed mechanism of action hasn't been fully elucidated in the available literature, this finding suggests potential for further exploration of this compound derivatives in medicinal chemistry.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.